

6-TRITC: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-TRITC

Cat. No.: B149068

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CAS Number: 80724-20-5[1][2]

This guide provides an in-depth overview of 6-Tetramethylrhodamine Isothiocyanate (**6-TRITC**), a widely used amine-reactive fluorescent dye. Tailored for researchers, scientists, and drug development professionals, this document details the core properties, experimental protocols, and applications of **6-TRITC** in cellular and molecular biology.

Core Properties and Quantitative Data

6-TRITC is a derivative of rhodamine, characterized by its bright orange-red fluorescence. Its isothiocyanate group readily reacts with primary amines, such as those found in proteins and other biomolecules, to form stable thiourea bonds. This property makes it a versatile tool for fluorescently labeling molecules for a variety of applications.

Photophysical and Chemical Properties

The key properties of **6-TRITC** are summarized in the table below, providing essential data for experimental design and execution.

Property	Value	References
CAS Number	80724-20-5	[1] [2]
Molecular Formula	C ₂₅ H ₂₁ N ₃ O ₃ S	
Molecular Weight	443.52 g/mol	
Appearance	Deep violet powder	[1]
Purity	≥95% (Elemental Analysis)	[1]
Excitation Maximum (λ _{ex})	~544 - 557 nm	[1]
Emission Maximum (λ _{em})	~570 - 576 nm	
Solubility	Soluble in DMSO, DMF, and chloroform	

Storage and Stability

Proper storage is crucial to maintain the integrity and reactivity of **6-TRITC**.

Condition	Recommendation	Duration	References
Long-term Storage (Solid)	-20°C, protected from light and moisture.	At least 2 years	[1]
Stock Solution	Aliquoted and stored at -20°C.	Up to 6 months	
Working Solution	Prepare fresh before use.		

Experimental Protocols

This section provides detailed methodologies for common applications of **6-TRITC**, including antibody labeling and visualization of the actin cytoskeleton.

Protocol 1: Covalent Labeling of Antibodies with 6-TRITC

This protocol outlines the steps for conjugating **6-TRITC** to primary or secondary antibodies for use in immunofluorescence and other immunoassays.

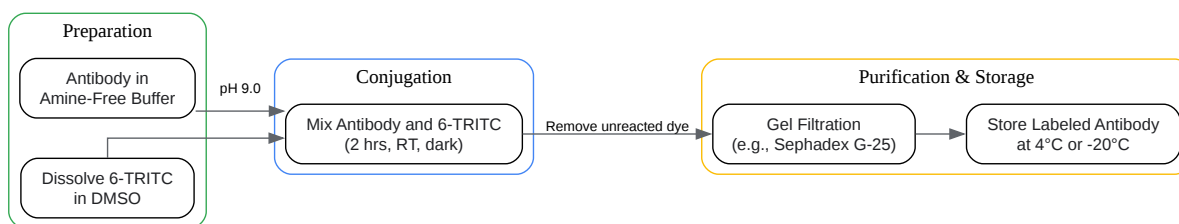
Materials:

- Antibody to be labeled (in amine-free buffer, e.g., PBS)
- **6-TRITC**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Conjugation Buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)
- Purification column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Antibody Preparation:
 - Dialyze the antibody against the Conjugation Buffer to remove any amine-containing substances.
 - Adjust the antibody concentration to 2-5 mg/mL in the Conjugation Buffer.
- **6-TRITC** Solution Preparation:
 - Immediately before use, dissolve **6-TRITC** in DMSO to a concentration of 1 mg/mL.
- Conjugation Reaction:
 - Slowly add the **6-TRITC** solution to the antibody solution while gently stirring. A molar ratio of 10-20 moles of **6-TRITC** per mole of antibody is a good starting point for optimization.

- Incubate the reaction mixture for 2 hours at room temperature in the dark.
- Purification:
 - Separate the labeled antibody from unreacted **6-TRITC** using a gel filtration column pre-equilibrated with PBS.
 - Collect the fractions containing the labeled antibody, which will elute first.
- Characterization (Optional):
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 555 nm (for TRITC).



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*Workflow for covalent labeling of antibodies with **6-TRITC**.*

Protocol 2: Staining of F-Actin with TRITC-Phalloidin

This protocol describes the use of TRITC-conjugated phalloidin to visualize the filamentous actin (F-actin) cytoskeleton in fixed and permeabilized cells.

Materials:

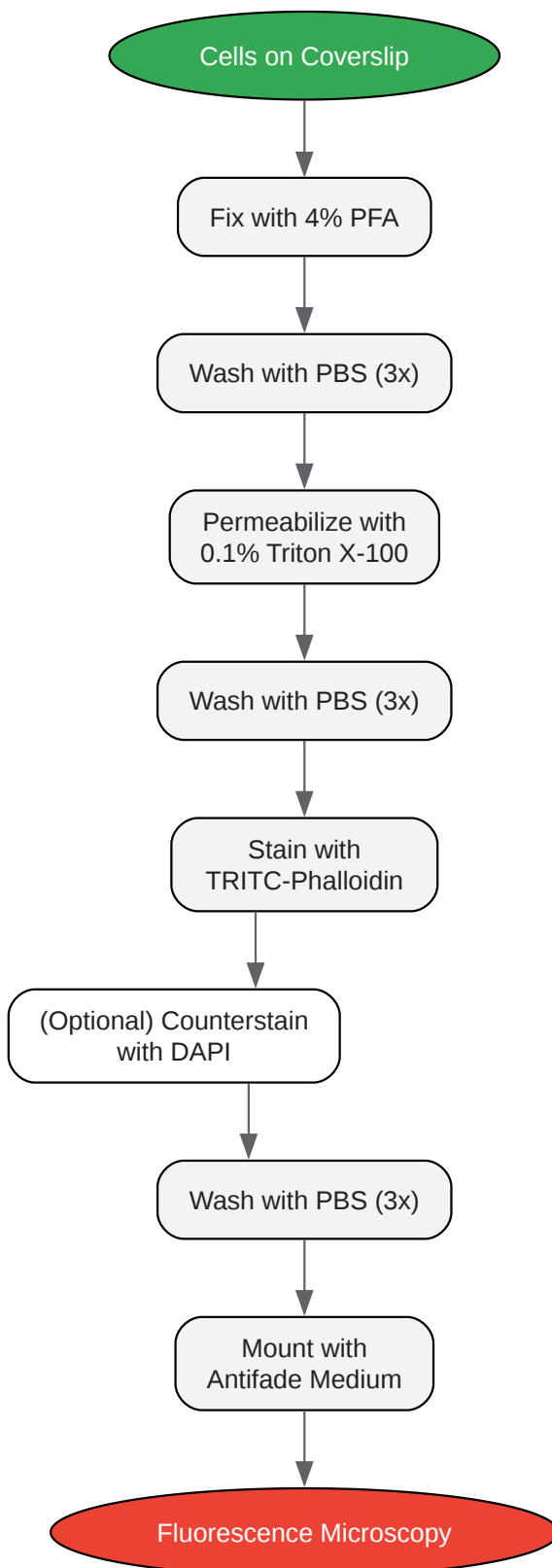
- Cells cultured on coverslips
- Phosphate-Buffered Saline (PBS), pH 7.4

- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- TRITC-phalloidin working solution
- DAPI (for nuclear counterstaining, optional)
- Antifade mounting medium

Procedure:

- Cell Fixation:
 - Wash the cells gently with PBS.
 - Fix the cells with 4% PFA for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization:
 - Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Staining:
 - Incubate the cells with the TRITC-phalloidin working solution for 20-30 minutes at room temperature in the dark.
 - (Optional) Incubate with DAPI solution for 5 minutes to stain the nuclei.
 - Wash the cells three times with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.

- Visualize the stained cells using a fluorescence microscope with appropriate filter sets for TRITC and DAPI.



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Experimental workflow for F-actin staining using TRITC-phalloidin.

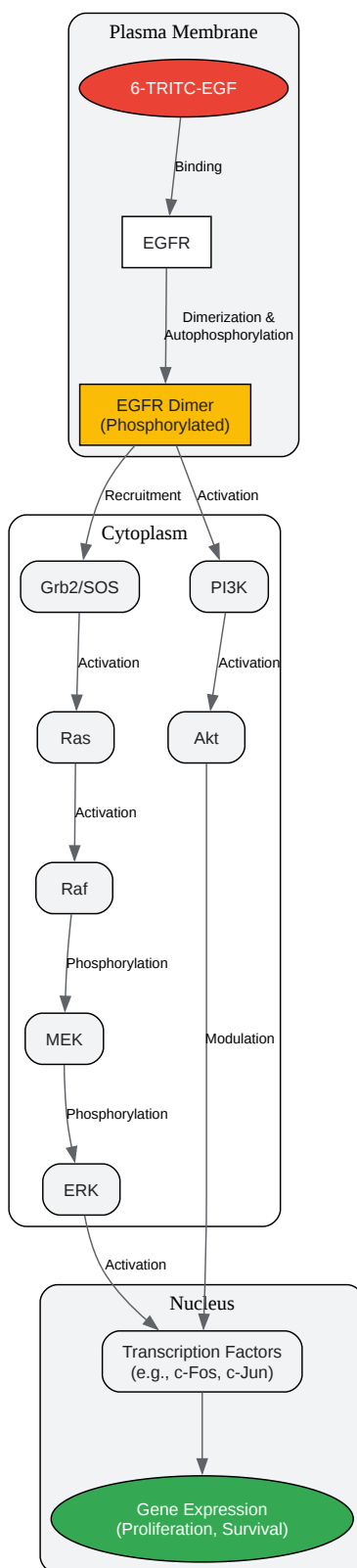
Application in Signaling Pathway Analysis

6-TRITC is a valuable tool for elucidating cellular signaling pathways. By labeling ligands, such as growth factors or hormones, researchers can visualize receptor binding, internalization, and trafficking. This provides insights into the spatio-temporal dynamics of signaling events.

Visualizing the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers. A **6-TRITC** labeled Epidermal Growth Factor (EGF) can be used to track the initial steps of this pathway.

Upon binding of **6-TRITC**-EGF to the EGFR, the receptor dimerizes and becomes autophosphorylated. This triggers a cascade of downstream signaling events, including the activation of the Ras-MAPK and PI3K-Akt pathways, ultimately leading to changes in gene expression and cellular responses. The fluorescent tag allows for the visualization of receptor internalization and trafficking through endosomal compartments, providing a deeper understanding of signal modulation and termination.



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*EGFR signaling pathway initiated by a **6-TRITC** labeled ligand.*

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References

- 1. Multidimensional tracking of GPCR signaling via peroxidase-catalyzed proximity labeling - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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